Product packaging for 7-Bromo-6-methoxychroman-4-one(Cat. No.:)

7-Bromo-6-methoxychroman-4-one

Cat. No.: B13026393
M. Wt: 257.08 g/mol
InChI Key: JPHTVRRNMKSQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chroman-4-one Heterocycles in Organic and Medicinal Chemistry

Chroman-4-ones, and their derivatives, are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets. researchgate.netacs.orgacs.org This has led to their investigation for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents. nih.govresearchgate.netderpharmachemica.com The specific biological activity of a chroman-4-one derivative is largely dictated by the nature and position of its substituents on the heterocyclic ring system. acs.orggu.se Synthetic chemists continuously explore new methods for the functionalization of the chroman-4-one scaffold to generate novel compounds with enhanced or specific therapeutic properties. rsc.orgresearchgate.net

Structural Classification and Positional Isomerism within Substituted Chromanone Derivatives

The structural diversity of chroman-4-ones leads to their classification into several categories based on their substitution patterns. nih.govresearchgate.net Common classes include flavanones (2-phenyl-substituted), isoflavanones (3-phenyl-substituted), and various other derivatives with substituents at different positions of the chroman-4-one core. nih.govresearchgate.net

Positional isomerism is a key feature of substituted chromanones. The location of substituents on the aromatic ring (positions 5, 6, 7, and 8) and the dihydropyranone ring (positions 2 and 3) significantly influences the molecule's physical, chemical, and biological properties. nih.govgu.se For instance, the placement of a methoxy (B1213986) group at position 6 versus position 7 or 8 can lead to distinct biological activities. cymitquimica.comlookchem.com The interplay between different substituents and their positions creates a vast chemical space for the design of new chromanone-based molecules. rsc.org

Historical Context of Brominated and Methoxylated Chromanones in Chemical Research

The introduction of halogen atoms, such as bromine, and methoxy groups into the chromanone framework has been a long-standing strategy in medicinal chemistry. Bromination can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral absorption. sigmaaldrich.com Methoxy groups can influence a molecule's metabolic stability and its ability to form hydrogen bonds, which is crucial for receptor binding. cymitquimica.com

Historically, the synthesis and study of brominated and methoxylated chromanones have contributed to the understanding of structure-activity relationships (SAR) within this class of compounds. nih.gov For example, research on various brominated chromanone derivatives has explored their potential as imaging agents for diseases like Alzheimer's. nih.gov Similarly, methoxylated chromanones have been investigated for their antioxidant and other medicinal properties. nih.gov

Rationale for Focused Academic Inquiry into 7-Bromo-6-methoxychroman-4-one

The specific compound, this compound, presents a unique combination of substituents that warrants dedicated scientific investigation. The presence of a bromine atom at position 7 and a methoxy group at position 6 creates a distinct electronic and steric environment on the aromatic ring. ambeed.com This particular substitution pattern is of interest for several reasons:

Synergistic or Unique Biological Activities: The combination of a bromo and a methoxy group at these specific positions could lead to novel or enhanced biological activities not observed in monosubstituted or differently substituted chromanones.

Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. bldpharm.com

The focused study of this compound allows researchers to systematically explore its chemical reactivity, spectroscopic properties, and potential applications, thereby expanding the knowledge base of chromanone chemistry.

Interactive Data Table: Properties of Chromanone Derivatives

Compound NameCAS NumberMolecular FormulaKey Features
This compound 40492-56-6 C10H9BrO3 Subject of this article
7-Methoxychroman-4-one42327-52-6C10H10O3Methoxy group at position 7. cymitquimica.com
8-Methoxychroman-4-one20351-79-5C10H10O3Methoxy group at position 8. lookchem.com
7-Bromochroman-4-one18442-22-3C9H7BrO2Bromo group at position 7. chemsrc.com
3-Bromo-6-methoxychroman-4-one66125-08-4C10H9BrO3Bromo group at position 3, methoxy at 6. sigmaaldrich.com
5-Bromo-7-methoxychroman-4-oneNot specifiedC10H9BrO3Bromo at 5, methoxy at 7. fluorochem.co.uk
7-Fluoro-6-methoxychroman-4-oneNot specifiedC10H9FO3Fluoro at 7, methoxy at 6.
7-Bromo-6-methoxychroman-4-amine1780970-80-0C10H11BrO2NAmine group at position 4. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B13026393 7-Bromo-6-methoxychroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

7-bromo-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3

InChI Key

JPHTVRRNMKSQLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCO2)Br

Origin of Product

United States

Mechanistic Organic Transformations of 7 Bromo 6 Methoxychroman 4 One

Electrophilic and Nucleophilic Substitution Reactions at the Chromanone Core

The aromatic ring of the chromanone core in 7-Bromo-6-methoxychroman-4-one is substituted with a bromine atom at the 7-position and a methoxy (B1213986) group at the 6-position. These substituents, along with the carbonyl group, influence the electron density of the aromatic ring and direct the regioselectivity of substitution reactions.

Substitution of the Bromine Atom with Various Nucleophiles

Reactivity and Derivatization at the Methoxy Group

The methoxy group at the 6-position is generally stable. However, under certain conditions, it can undergo transformations. One common reaction involving aryl methyl ethers is O-demethylation to yield the corresponding phenol. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting hydroxyl group can then be further derivatized. For instance, O-alkylation of the phenolic hydroxyl group can be achieved through bimolecular nucleophilic substitution reactions using various alkyl and aryl halides. mdpi.com

Reduction Pathways of the Carbonyl Functionality

The carbonyl group at the 4-position of the chromanone core is a key site for chemical modifications, particularly reduction reactions.

Selective Reduction to Dihydro Derivatives

The reduction of the carbonyl group in chroman-4-ones can lead to the formation of the corresponding chroman-4-ols. Various reducing agents can be employed for this transformation. The choice of reagent can influence the stereochemical outcome of the reaction, leading to the formation of different stereoisomers.

Chemo- and Diastereoselective Reduction Strategies

Achieving high levels of chemo- and diastereoselectivity in the reduction of substituted chroman-4-ones is an important aspect of their chemistry, especially in the synthesis of biologically active molecules. Chiral catalysts and reagents can be employed to control the stereochemistry of the newly formed stereocenter at the C4 position. While specific strategies for this compound have not been detailed in the literature, general methods for the asymmetric reduction of ketones are well-established and could potentially be applied.

Derivatization via Carbon-Carbon Bond Formation

The strategic functionalization of the this compound framework through the creation of new carbon-carbon bonds is a key strategy for the synthesis of novel and potentially bioactive molecules. This can be achieved through two primary pathways: the generation of highly reactive organometallic intermediates or the utilization of the acidic protons at the C-3 position in condensation reactions.

The transformation of the aryl bromide moiety in this compound into an organometallic species, such as a lithio derivative, represents a powerful method for subsequent carbon-carbon bond formation. This conversion can be principally achieved through two well-established organometallic reactions: directed ortho-lithiation and metal-halogen exchange.

Directed ortho-Lithiation (DoM): This reaction involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalating group (DMG) by a strong organolithium base, typically n-butyllithium or sec-butyllithium. The DMG, through its ability to coordinate with the lithium atom, localizes the base and facilitates the abstraction of the adjacent proton. In the case of this compound, the methoxy group at the C-6 position can act as a DMG, potentially directing lithiation to the C-5 position. The ether oxygen within the chromanone ring could also exert a directing effect. However, the presence of the bromine atom at C-7 introduces a competing reactive site.

The general mechanism for directed ortho-lithiation involves the formation of a complex between the organolithium reagent and the heteroatom of the DMG, which increases the kinetic acidity of the ortho-protons, leading to regioselective deprotonation.

Metal-Halogen Exchange: This reaction provides an alternative and often more facile route to the corresponding aryllithium species from an aryl halide. The exchange process is typically very rapid, even at low temperatures, and involves the treatment of the aryl bromide with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. The reaction equilibrium favors the formation of the more stable organolithium species. In the case of this compound, the bromine atom at the C-7 position is susceptible to exchange with lithium.

The rate of metal-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. The resulting 7-lithio-6-methoxychroman-4-one is a potent nucleophile that can react with a wide variety of electrophiles to introduce new carbon-based substituents at the C-7 position.

The choice between directed ortho-lithiation and metal-halogen exchange is often dictated by the specific substrate and reaction conditions. For many bromo-substituted aromatic compounds, metal-halogen exchange is the predominant pathway due to its faster reaction rate compared to deprotonation.

Reaction TypeReagentPotential Product
Directed ortho-Lithiationn-BuLi/TMEDA5-Lithio-7-bromo-6-methoxychroman-4-one
Metal-Halogen Exchangen-BuLi or t-BuLi7-Lithio-6-methoxychroman-4-one

The methylene (B1212753) group at the C-3 position of the chroman-4-one ring is activated by the adjacent carbonyl group, rendering the C-3 protons acidic. This acidity allows this compound to undergo condensation reactions with aldehydes, most notably the Claisen-Schmidt condensation, to furnish 3-benzylidene derivatives. This reaction is a classic and widely utilized method for the synthesis of chalcone-like structures embedded within a chromanone framework.

The Claisen-Schmidt condensation is typically carried out under either acidic or basic conditions. In the presence of a base, such as sodium hydroxide (B78521) or piperidine, an enolate is generated at the C-3 position of the chroman-4-one. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the (E)-3-benzylidene-7-bromo-6-methoxychroman-4-one.

Alternatively, acid catalysis can be employed. In this case, the carbonyl oxygen of the chroman-4-one is protonated, which enhances the acidity of the C-3 protons, facilitating enolization. The enol then attacks the protonated aldehyde, and subsequent dehydration affords the final product.

The reaction is versatile, allowing for the use of a wide range of substituted benzaldehydes to generate a library of 3-benzylidene analogues with diverse substitution patterns on the benzylidene moiety. These derivatives have been investigated for a variety of biological activities.

Reactant 1Reactant 2CatalystProduct
This compoundSubstituted BenzaldehydeBase (e.g., NaOH, Piperidine)(E)-3-(Substituted-benzylidene)-7-bromo-6-methoxychroman-4-one
This compoundSubstituted BenzaldehydeAcid (e.g., HCl, H₂SO₄)(E)-3-(Substituted-benzylidene)-7-bromo-6-methoxychroman-4-one

Comprehensive Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

A thorough investigation of scientific databases and literature has revealed a significant gap in the publicly available experimental data for the compound this compound. While the synthesis and study of various substituted chroman-4-ones are documented, specific and detailed spectroscopic characterization for this particular molecule could not be located. This absence of data prevents a complete and detailed analysis as outlined in the requested article structure.

Chroman-4-ones are a well-studied class of compounds, recognized for their presence in natural products and their potential as scaffolds in medicinal chemistry. The synthesis of various derivatives has been explored, often involving methods such as the cyclization of phenolic compounds. However, the specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 6-position of the chroman-4-one core appears to be a less commonly reported arrangement.

For a comprehensive structural elucidation of this compound, a combination of spectroscopic techniques would be essential. These would include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, Mass Spectrometry (MS) to establish the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy to identify functional groups, and UV-Visible spectroscopy to investigate electronic transitions.

Without access to peer-reviewed articles or database entries containing the raw or processed spectral data for this compound, any attempt to populate the requested detailed sections on its spectroscopic characterization would be speculative. The generation of accurate data tables for its ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Visible spectra is therefore not possible at this time.

Further research and synthesis of this compound, followed by its full spectroscopic characterization, would be required to provide the detailed and scientifically accurate information necessary to construct the requested comprehensive article.

Computational and Theoretical Investigations of 7 Bromo 6 Methoxychroman 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. For 7-Bromo-6-methoxychroman-4-one, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key structural parameters.

Theoretical investigations on related chromone (B188151) derivatives have demonstrated the utility of DFT in determining bond lengths, bond angles, and dihedral angles with high precision. These calculations would likely show that the chromanone core of this compound is nearly planar, with the bromine and methoxy (B1213986) substituents lying in the plane of the aromatic ring. The carbonyl group at the C4 position will influence the electronic distribution across the molecule. The optimized geometry provides the foundation for all other computational analyses.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-O (methoxy) Bond Length ~1.36 Å
C=O (carbonyl) Bond Length ~1.22 Å
C-O-C (ether in ring) Angle ~118°
O-C-C-Br Dihedral Angle ~0°

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. researchgate.net A QTAIM analysis of this compound would characterize the interactions between its constituent atoms.

This analysis involves locating the bond critical points (BCPs) for each covalent bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the covalent bonds within the chromanone ring and its substituents, the Laplacian of the electron density is expected to be negative, indicative of shared-shell interactions (covalent bonds). In contrast, any non-covalent interactions would show a positive Laplacian. Studies on similar chromone derivatives have used QTAIM to confirm the nature of the intramolecular bonds. d-nb.info The ellipticity at the BCPs of the aromatic ring would indicate the extent of π-character in those bonds. d-nb.info

Table 2: Predicted QTAIM Parameters for Selected Bonds in this compound

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Bond Character
C=O High Negative Covalent
C-Br Moderate Negative Covalent
C-O (methoxy) Moderate Negative Covalent
Aromatic C-C Moderate Negative Covalent with π-character

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy group, which act as electron-donating regions. The LUMO, on the other hand, would be expected to be centered around the electron-withdrawing carbonyl group of the chromanone ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on analogous compounds have shown that such substitutions can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

Parameter Predicted Energy (eV)
HOMO Energy ~ -6.5
LUMO Energy ~ -2.0
HOMO-LUMO Gap ~ 4.5

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. The bromine atom will also influence the electrostatic potential distribution. Such maps are instrumental in understanding intermolecular interactions. imist.ma

In Silico Predictions of Molecular Interactions and Drug-Likeness Parameters

In the early stages of drug discovery, in silico methods are employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the drug-likeness of a compound. eijppr.com For this compound, various computational models can be used to estimate these crucial parameters.

Predictions for this compound would likely indicate good gastrointestinal absorption and moderate water solubility. The presence of the bromine atom is known to increase lipophilicity, which can enhance membrane permeability. nih.gov Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. It is anticipated that this compound would comply with these rules, suggesting it has favorable physicochemical properties for an orally bioavailable drug. dergipark.org.tr

Table 4: Predicted In Silico ADME and Drug-Likeness Properties of this compound

Property Predicted Value/Status
Molecular Weight ~257 g/mol
LogP (Lipophilicity) ~2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Lipinski's Rule of Five Compliant
Gastrointestinal Absorption High
Blood-Brain Barrier Permeability Permeable

Design and Synthesis of Novel 7 Bromo 6 Methoxychroman 4 One Analogues and Derivatives

Strategies for Modifying the Chromanone Skeleton

Introduction of Additional Halogen Substituents

The introduction of additional halogen atoms onto the chromanone ring is a common strategy to modulate the electronic and lipophilic character of the molecule. While direct poly-halogenation of 7-Bromo-6-methoxychroman-4-one is not extensively detailed, related syntheses provide insight into these modifications. For instance, the synthesis of bromo-substituted 3-aroyl flavanones and flavones has been reported, indicating the feasibility of incorporating bromine at various positions on the benzopyranone framework.

Furthermore, in the synthesis of chalcone-like agents, a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety attached to a chromanone ring yielded a highly potent compound. mums.ac.ir This highlights a strategy where halogens are introduced on peripheral groups rather than directly on the chromanone core itself to influence activity.

Alterations to the Methoxy (B1213986) Group

The methoxy group at the C-6 position is a key site for structural modification. A primary alteration involves its conversion to a hydroxyl group, creating 7-bromo-6-hydroxychroman-4-one, which can then serve as a precursor for a variety of new analogues. This hydroxyl group can be O-alkylated using different alkyl halides in the presence of a base like potassium carbonate to furnish a series of 7-bromo-6-alkoxychroman-4-ones. mums.ac.ir This strategy allows for the introduction of various alkyl chains, enabling a systematic study of how the size and nature of the alkoxy group affect the molecule's properties. The synthesis of 7-O-alkyl derivatives of other chromones, such as chrysin, using alkyl halides and potassium carbonate is a well-established method.

Synthesis of C-3 Substituted Derivatives (e.g., Benzylidene Chromanones)

The C-3 position of the chroman-4-one ring is a frequent target for derivatization, most notably through the Claisen-Schmidt condensation reaction to form C-3 benzylidene chromanones. This reaction involves the condensation of the parent chroman-4-one with various substituted benzaldehydes.

The synthesis typically proceeds by reacting a 7-substituted chroman-4-one, such as 7-methoxychroman-4-one, with a suitable aldehyde in an appropriate alcohol solvent, often in the presence of gaseous hydrogen chloride (HCl) as a catalyst. nih.govresearchgate.net This method has been successfully employed to create a diverse library of (E)-3-benzylidene-7-methoxychroman-4-one derivatives. nih.govresearchgate.net These derivatives are considered rigid analogues of chalcones, an important class of biologically active small molecules. mums.ac.ir

The following table details examples of C-3 benzylidene derivatives synthesized from 7-methoxychroman-4-one and various substituted aldehydes.

Starting ChromanoneAldehyde UsedResulting C-3 Substituted Derivative
7-methoxychroman-4-one5-Chlorovanillin(E)-3-(3-chloro-4-hydroxy-5-methoxybenzylidene)-7-methoxychroman-4-one nih.gov
7-methoxychroman-4-one3-Chloro-4,5-dimethoxybenzaldehyde(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one nih.gov
7-methoxychroman-4-oneMethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate(E)-methyl 2-(2-chloro-6-methoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate nih.gov
7-methoxychroman-4-oneMethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate(E)-methyl 2-(2-chloro-6-ethoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate nih.gov

Heterocyclic Fused Derivatives Derived from this compound

Fusing additional heterocyclic rings to the chromanone scaffold is a powerful strategy for creating novel chemical entities with potentially enhanced biological activities. This involves using functionalized chromanones as synthons for annulation reactions. For example, 7-hydroxy-6-formylchromones and 7-hydroxy-6-acetylchromones are versatile starting materials for the synthesis of linear hetarenochromones, such as furo[3,2-g]chromones and pyrano[3,2-g]chromones. researchgate.net Similarly, 7-hydroxy-8-carbonylchromones can be used to synthesize angular hetarenochromones. univ.kiev.ua

While these examples start from hydroxylated and formylated/acetylated chromones, the principles can be adapted for derivatives of this compound. The synthesis could involve:

Functionalization of the this compound core, for example, by introducing a reactive group at an adjacent position.

Annulation of a new heterocyclic ring using this reactive handle.

Another approach involves linking heterocyclic moieties to the chromanone core. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized using a click chemistry approach, demonstrating the feasibility of attaching complex heterocyclic systems to the chromanone framework. nih.gov

Structure-Activity Relationship (SAR) Studies in this compound Series

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity, guiding the rational design of more potent and selective compounds. researchgate.netnih.gov

In the context of the this compound series and its close analogues, several SAR insights have been elucidated:

Role of the C-6 Substituent: In a study of related chromene analogues, it was found that the 6-bromo substituent was not essential for bioactivity, and the C-6 position could accommodate a variety of other functional groups, including different alkyl groups. nih.gov This suggests that in the this compound series, the C-7 bromo group might also be amenable to replacement to modulate activity.

Impact of C-3 Benzylidene Substituents: For a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives designed as cytotoxic agents, the substitution pattern on the benzylidene ring was critical for activity. A derivative featuring a 3-chloro-4,5-dimethoxybenzylidene moiety demonstrated a significantly better cytotoxic profile against several cancer cell lines compared to other analogues. nih.govresearchgate.net This indicates that the electronic and steric properties of the C-3 substituent play a crucial role in the biological effect.

Influence of the C-7 Substituent: In a series of 3-benzylidenechroman-4-ones, a compound with a 7-hydroxy group on the chromanone ring combined with a 3-bromo-4-hydroxy-5-methoxy pattern on the benzylidene moiety was identified as the most potent cytotoxic agent. mums.ac.ir This finding underscores the importance of the substituent at the C-7 position, suggesting that a hydroxyl group may be more favorable than a methoxy group for certain biological activities.

These findings highlight that modifications at the C-3, C-6, and C-7 positions of the chromanone skeleton can profoundly impact biological activity, providing a roadmap for future optimization efforts.

Molecular Mechanisms of Biological Activities Associated with 7 Bromo 6 Methoxychroman 4 One and Its Analogues

Enzyme Inhibition Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundation for the development of compounds that can interact with a wide array of biological targets. The specific substitutions on this core structure, such as the bromo and methoxy (B1213986) groups found in 7-Bromo-6-methoxychroman-4-one, fine-tune its activity and selectivity towards various enzymes. The following sections explore the specific enzyme inhibition pathways associated with this compound and its structural relatives.

Aromatase Enzyme Inhibition Mechanisms

Aromatase (CYP19), a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final, rate-limiting step in estrogen biosynthesis. documentsdelivered.comnih.gov Chroman-4-one derivatives, specifically those based on the isoflavanone (B1217009) (3-phenylchroman-4-one) structure, have been identified as potent aromatase inhibitors. documentsdelivered.comnih.gov

Research into a series of isoflavanone derivatives demonstrated that substitutions at the C6 position of the chroman-4-one ring significantly influence inhibitory activity. Notably, the analogue 6-methoxy-3-phenylchroman-4-one displayed a potent inhibitory effect against human aromatase, with a reported IC₅₀ value of 0.26 μM. documentsdelivered.comnih.gov This highlights the favorable contribution of a methoxy group at the C6 position, a key feature of the titular compound.

Table 1: Aromatase Inhibition by Chroman-4-one Analogues
CompoundAromatase IC₅₀ (μM)Reference
6-methoxy-3-phenylchroman-4-one0.26 documentsdelivered.comnih.gov
3-(4-phenoxyphenyl)chroman-4-one2.4 documentsdelivered.comnih.gov
3-(pyridin-3-yl)chroman-4-one5.8 documentsdelivered.comnih.gov

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. rsc.org Inhibition of HDACs can lead to cell cycle arrest and apoptosis, making them an important target in cancer therapy. rsc.org The chroman-4-one scaffold has been successfully utilized to develop selective inhibitors for specific HDAC isoforms.

Notably, a series of substituted chroman-4-one derivatives were evaluated as inhibitors of sirtuin 2 (SIRT2), a member of the Class III family of HDACs. drugbank.com Structure-activity relationship (SAR) studies revealed that substitutions at the 6- and 8-positions with larger, electron-withdrawing groups were favorable for inhibitory activity. drugbank.com The most potent compound identified in this series was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ of 1.5 μM and high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. drugbank.com Another related compound, 8-bromo-6-chloro-2-pentylchroman-4-one, also showed excellent inhibition. drugbank.com These findings suggest that the bromo-substitution present in this compound is a key feature for potential HDAC modulatory activity.

Inhibition of Specific Metabolic Enzymes

Analogues of this compound have demonstrated inhibitory activity against several metabolic enzymes crucial for cellular function and disease progression.

One key area of activity is the modulation of carcinogen-metabolizing enzymes. For example, Chromanone A, a derivative isolated from a marine fungus, was found to be a potent inhibitor of cytochrome P-450 1A (CYP1A) activity. nih.gov This enzyme is involved in the metabolic activation of pro-carcinogens. The same compound also modulated the activity of detoxification enzymes, including glutathione (B108866) S-transferases (GST) and microsomal epoxide hydrolase (mEH). nih.gov

In the context of metabolic disorders, various chromanone analogues have been reported to inhibit enzymes like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), both of which are targets for antidiabetic therapies. Furthermore, spirochromanone derivatives have been investigated as potential inhibitors of enzymes involved in bacterial fatty acid synthesis, highlighting a different therapeutic application for this chemical scaffold.

Glycogen Synthase Kinase-3 (GSK-3) and CDK5 Protein Kinase Modulation

Protein kinases are fundamental regulators of a vast number of cellular processes, and their dysregulation is linked to numerous diseases. Glycogen Synthase Kinase-3 (GSK-3) is a multifunctional serine/threonine kinase implicated in processes ranging from glucose metabolism to cell proliferation and apoptosis. nih.gov The activity of GSK-3 has been shown to broadly affect cellular sensitivity to a variety of kinase inhibitors. novartis.com Research on compounds with a bromo-substituted core, such as (2'Z,3'E)-6-Bromo-indirubin-3'-Oxime, has demonstrated potent inhibition of GSK-3β, indicating that halogenated scaffolds can effectively target this kinase. nih.gov

Cyclin-dependent kinases (CDKs) are another critical family of protein kinases that regulate the cell cycle. nih.gov Over-expression of CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov The chromone (B188151) scaffold, closely related to chroman-4-one, has been established as a basis for developing CDK inhibitors. nih.govnih.gov For instance, a series of 3-hydroxychromones were found to be potent inhibitors of CDK1 and CDK2. nih.gov The anti-tumor mechanism of flavonoids, which often contain a chromone or chromanone core, can involve the direct or indirect reduction of CDK levels. nih.gov While direct inhibition of CDK5 by this compound is not specifically detailed, the proven activity of the broader chromone class against other CDKs suggests a potential mechanism for interaction. nih.govnih.gov

MurD and DNA Gyrase Binding and Inhibition

The antibacterial potential of chroman-4-ones is linked to their ability to interfere with essential bacterial enzymes. While the primary antibacterial mechanism for some analogues involves the dissipation of bacterial membrane potential, inhibition of enzymes involved in DNA replication and cell wall synthesis has also been identified as a secondary mode of action. documentsdelivered.com

DNA gyrase and the related enzyme topoisomerase IV are essential for bacterial DNA replication and are validated targets for antibiotics. documentsdelivered.comacs.org Studies on synthetic 4-chromanone (B43037) analogues have shown that selected compounds can inhibit DNA topoisomerase IV. documentsdelivered.com This suggests that the chromanone scaffold can interact with the active site of these type II topoisomerases, likely interfering with their ability to manage DNA supercoiling, which ultimately inhibits macromolecular biosynthesis. documentsdelivered.com While many potent gyrase inhibitors belong to other chemical classes, the activity of chromanones against the related topoisomerase IV points to a plausible mechanism for antibacterial effects. documentsdelivered.commdpi.com

Regarding the inhibition of enzymes in the peptidoglycan synthesis pathway, such as MurD ligase, there is less direct evidence linking them to the chroman-4-one scaffold in the reviewed literature. MurD is an essential enzyme that catalyzes a cytoplasmic step in the synthesis of the bacterial cell wall. Although it is a significant target for antibacterial drug discovery, specific inhibitory activity by chroman-4-one derivatives is not prominently reported.

Monoamine Oxidase (MAO) Isoform Selective Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. Inhibitors of these enzymes, particularly MAO-B, are used in the therapy of neurodegenerative disorders such as Parkinson's disease.

Numerous studies have documented that chromone and chroman-4-one derivatives are highly potent and selective inhibitors of MAO-B. mdpi.com The selectivity for MAO-B over MAO-A is a key feature of these compounds. SAR studies have shown that substitution at the C6 position of the chromone ring is a determining factor for this activity. For instance, a series of C6-substituted chromones were found to be potent, reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range. mdpi.com One study reported IC₅₀ values for various C6-alkyloxy substituted chromones against MAO-B ranging from 2 to 76 nM. Specifically, 6-[(3-bromobenzyl)oxy]chromones act as potent reversible MAO-B inhibitors. Another analogue, 5-hydroxy-2-methyl-chroman-4-one, was identified as a selective, reversible, and competitive MAO-B inhibitor with an IC₅₀ of 3.23 µM (versus 13.97 µM for MAO-A). This body of evidence strongly supports the role of the this compound scaffold as a potential platform for selective MAO-B inhibition.

Table 2: MAO-B Inhibition by Chroman-4-one and Chromone Analogues
Compound Class/ExampleEnzyme TargetInhibitory Activity (IC₅₀)Inhibition TypeReference
C6-alkyloxy substituted chromonesMAO-B2 - 76 nMReversible mdpi.com
6-[(3-bromobenzyl)oxy]chromonesMAO-B2.8 nM (acidic C3) / 3.7 nM (aldehydic C3)Reversible
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23 µMReversible, Competitive
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97 µM-

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or Type I programmed cell death (PCD), is a genetically controlled process essential for removing damaged or unwanted cells to maintain tissue homeostasis. nih.gov Dysregulation of this process is a hallmark of many diseases, including cancer. nih.gov Consequently, the ability to induce apoptosis in cancer cells is a key objective in the development of new therapeutic agents. plos.org Chromanone derivatives and related flavonoid structures have been investigated for their pro-apoptotic capabilities, which are executed through various molecular pathways.

A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Caspase-3 and Caspase-7 are termed "executioner" caspases; once activated, they cleave a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing. nih.gov Studies on various natural and synthetic compounds, including those with structures analogous to chromanones, have demonstrated that apoptosis induction is frequently mediated by the activation of these key enzymes. frontiersin.orgmdpi.com For instance, the treatment of cancer cell lines with certain therapeutic agents leads to a measurable increase in the activity of caspase-3, confirming the engagement of the intrinsic apoptotic pathway. mdpi.com This activation is often a downstream event following the release of cytochrome c from the mitochondria. frontiersin.org

The decision for a cell to undergo apoptosis is tightly regulated by a complex network of signaling pathways. The activity of this compound analogues can be linked to the modulation of these critical pathways. Key signaling routes implicated in the control of programmed cell death include:

PI3K/Akt/mTOR Pathway: This is a primary survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can suppress survival signals and promote apoptosis. frontiersin.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, ERK, and p38, plays a dual role in cell fate. Activation of JNK is often associated with the induction of apoptosis, while the ERK pathway typically promotes survival. plos.orgfrontiersin.org Some compounds induce apoptosis by activating JNK while simultaneously inhibiting ERK. plos.org

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses and cell survival. frontiersin.org Inhibition of NF-κB activation can prevent the transcription of anti-apoptotic genes, thereby sensitizing cells to apoptotic stimuli. nih.gov

Signaling PathwayGeneral Role in ApoptosisModulation by Bioactive Compounds
PI3K/Akt/mTORPromotes cell survival, inhibits apoptosisInhibition of this pathway triggers apoptosis
MAPK/JNKPromotes apoptosisActivation leads to programmed cell death
MAPK/ERKPromotes cell survival and proliferationInhibition contributes to apoptosis induction
NF-κBInhibits apoptosis by transcribing survival genesInhibition sensitizes cells to apoptosis

Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov While necessary in small amounts for cellular signaling, excessive ROS production leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA. nih.govnih.gov Chronic oxidative stress is implicated in numerous pathologies, including cancer and neurodegenerative diseases. nih.gov

Antioxidant compounds can mitigate oxidative stress by scavenging free radicals, thereby terminating damaging chain reactions. nih.govresearchgate.net The chromanone scaffold is a feature of many polyphenolic compounds known for their antioxidant properties. researchgate.net Analogues have shown the ability to act as ROS scavengers, which may contribute to their protective effects. researchgate.net Some compounds have been shown to suppress the intracellular generation of ROS in cellular models, highlighting their potential as ingredients to combat oxidative stress. researchgate.net

Modulation of Pro-inflammatory Cytokines and Enzymes

Inflammation is a protective response that can become detrimental if unregulated. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory process. frontiersin.orgthermofisher.com Overproduction of these cytokines is a feature of many chronic inflammatory diseases.

Compounds with a chromanone-like structure can exert anti-inflammatory effects by modulating the production of these cytokines and related enzymes like cyclooxygenase-2 (COX-2). researchgate.net A primary mechanism for this is the inhibition of the NF-κB signaling pathway. frontiersin.org In an inactive state, NF-κB is held in the cytoplasm; upon stimulation by inflammatory signals, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. frontiersin.org By inhibiting this pathway, certain molecules can significantly reduce the expression and release of TNF-α, IL-1β, and IL-6. frontiersin.orgresearchgate.netnih.gov

Cytokine/EnzymeFunctionEffect of Modulation
TNF-αKey pro-inflammatory cytokineSuppression reduces inflammatory response
IL-1βMediates inflammation and immune responseInhibition decreases inflammation
IL-6Pleiotropic cytokine with pro-inflammatory rolesReduction helps control inflammatory processes
COX-2Enzyme involved in prostaglandin (B15479496) synthesisInhibition reduces pain and inflammation

Neurotransmitter System Modulation and Neuronal Protection

Degenerative brain disorders like Alzheimer's disease are characterized by neuronal loss and cognitive decline. Therapeutic strategies often focus on protecting neurons and modulating neurotransmitter systems. nih.gov One approach is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, to improve cholinergic neurotransmission. nih.gov

Research on homoisoflavonoids, which are structurally related to chromanones, has shown that certain analogues can act as AChE inhibitors. nih.gov In addition to enzymatic inhibition, some of these compounds have been found to promote neurite outgrowth, a process crucial for neuronal development and repair. nih.gov This suggests that chromanone-based structures may possess neuroprotective properties by interacting with targets within the central nervous system.

Antimicrobial Action Mechanisms (e.g., against specific bacterial or fungal targets)

The chroman-4-one framework is present in a number of compounds that exhibit antimicrobial properties. nih.gov Analogues have been developed that show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against pathogens such as Candida albicans and Aspergillus niger. nih.gov The specific molecular mechanisms can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The broad-spectrum activity and potential for low resistance make chromanone derivatives an interesting scaffold for the development of new antimicrobial agents. nih.gov

Molecular Basis for Diagnostic Imaging Agent Development (e.g., Aβ plaque binding affinities)

The development of effective diagnostic imaging agents for Alzheimer's disease is crucial for early detection and monitoring of disease progression. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques in the brain. Therefore, molecules that can specifically bind to these plaques are of significant interest as potential positron emission tomography (PET) or single-photon emission computed tomography (SPECT) tracers. While direct studies on this compound are not extensively available in the reviewed literature, research into its structural analogues, particularly substituted chroman-4-ones, provides a strong molecular basis for their potential in diagnostic imaging.

The core structure of chroman-4-one has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications to this core structure can lead to compounds with high affinity and selectivity for Aβ plaques. Research has focused on a series of (E)-6-bromo-3-benzylidenechroman-4-ones, which are structurally related to this compound. These studies offer valuable insights into the structure-activity relationships that govern the binding of these compounds to Aβ aggregates. researchgate.net

A study evaluating (E)-6-bromo-3-benzylidenechroman-4-one derivatives as potential diagnostic imaging agents for Aβ plaques revealed that certain substitutions on the benzylidene moiety significantly influence binding affinity. The binding affinities (Ki) of these compounds for Aβ(1-40) aggregates were determined through competitive binding assays using [¹²⁵I]IMPY, a known radioligand for Aβ plaques. researchgate.net

Detailed findings from this research indicated that derivatives with a 4-methoxybenzylidene group and a 4-(N,N-dimethylamino)-benzylidene group exhibited high binding affinities to amyloid plaques, with Ki values of 9.98 nM and 9.10 nM, respectively. researchgate.net This suggests that electron-donating groups at the para position of the benzylidene ring enhance the interaction with Aβ plaques. The high affinity of these compounds was further confirmed by fluorescence staining of brain tissue from Alzheimer's disease patients, where the 4-(N,N-dimethylamino)-benzylidene derivative was shown to selectively label amyloid plaques. researchgate.net

The molecular basis for this binding is likely due to a combination of factors including the planarity of the molecule, which allows for intercalation into the β-sheet structures of amyloid fibrils, and specific hydrophobic and electronic interactions between the ligand and the Aβ plaque. The bromo- and methoxy- substitutions on the chroman-4-one core, as seen in the parent compound of interest, this compound, are also likely to play a role in modulating the lipophilicity and electronic properties of the molecule, which are critical for brain penetration and target engagement.

The promising results from these analogues underscore the potential of the chroman-4-one scaffold in the development of novel diagnostic imaging agents for Alzheimer's disease.

Interactive Data Table: Binding Affinities of (E)-6-bromo-3-benzylidenechroman-4-one Analogues to Aβ Plaques

CompoundSubstituent on Benzylidene RingBinding Affinity (Ki) in nM
34a 4-methoxybenzylidene9.98
34b 4-(N,N-dimethylamino)-benzylidene9.10

Advanced Research Applications of 7 Bromo 6 Methoxychroman 4 One in Chemical Sciences

Application as a Fluorescent Probe in Analytical Techniques

There is currently no available research data to suggest the application of 7-Bromo-6-methoxychroman-4-one as a fluorescent probe in analytical techniques.

Mechanisms of Fluorescence Emission and Environmental Sensing

Without experimental evidence of its fluorescent properties, the mechanisms of fluorescence emission for this compound have not been elucidated. Consequently, its potential for environmental sensing applications remains unexplored.

Utility in Enzyme Activity Studies and Cellular Process Monitoring

No studies have been published that demonstrate the utility of this compound in the study of enzyme activity or for monitoring cellular processes.

Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis

While the molecular structure of this compound, featuring a reactive bromine atom and a versatile chromanone core, suggests its potential as an intermediate in organic synthesis, there is a lack of specific examples in the scientific literature showcasing its role as a key building block in the synthesis of complex organic molecules. Bromo-substituted heterocyclic compounds are generally valuable in synthetic chemistry for their ability to participate in cross-coupling reactions and other transformations; however, the specific application of this particular compound has not been detailed.

Exploration in Materials Science for Liquid Crystalline and Photoluminescent Applications

The exploration of this compound in the field of materials science, particularly for applications involving liquid crystals and photoluminescence, is not documented in available research.

Potential in Organic Light-Emitting Diodes (OLEDs)

There is no information available regarding the investigation or application of this compound in the development of Organic Light-Emitting Diodes (OLEDs).

Investigation of Photophysical Properties and Optical Material Development

Detailed studies on the photophysical properties of this compound are not present in the current body of scientific literature. As such, its potential for the development of new optical materials has not been established.

Future Research Directions and Unexplored Avenues for 7 Bromo 6 Methoxychroman 4 One

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing therapeutically significant molecules. nih.govresearchgate.netresearchgate.net As a specific derivative, 7-Bromo-6-methoxychroman-4-one presents a unique combination of electronic and steric properties that warrant further investigation. The future of research on this compound is poised to expand into several key areas, aiming to unlock its full therapeutic potential through innovative and multidisciplinary approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.